Ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate
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Overview
Description
Ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate is a chemical compound with the molecular formula C16H12Br4O4 and a molecular weight of 587.88 g/mol . It is characterized by the presence of two 3,5-dibromo-4-hydroxyphenyl groups attached to an ethyl acetate moiety. This compound is known for its high density (2.068 g/cm³) and high boiling point (507.2°C at 760 mmHg) .
Preparation Methods
The synthesis of ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate typically involves the bromination of 4-hydroxy-3-nitro-acetophenone in chloroform or acetic acid . The reaction conditions include the use of bromine as a brominating agent and the presence of a solvent such as chloroform or acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the desired positions on the phenyl ring .
Chemical Reactions Analysis
Ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives .
Scientific Research Applications
Ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate can be compared with other similar compounds, such as:
2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone: This compound also contains bromine and hydroxyl groups but differs in its structural arrangement.
2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone: Similar in structure but with different functional groups attached to the phenyl ring.
The uniqueness of this compound lies in its specific arrangement of bromine and hydroxyl groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
94159-40-7 |
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Molecular Formula |
C16H12Br4O4 |
Molecular Weight |
587.9 g/mol |
IUPAC Name |
ethyl 2,2-bis(3,5-dibromo-4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C16H12Br4O4/c1-2-24-16(23)13(7-3-9(17)14(21)10(18)4-7)8-5-11(19)15(22)12(20)6-8/h3-6,13,21-22H,2H2,1H3 |
InChI Key |
XOOQSZKRNMZVKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br |
Origin of Product |
United States |
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